molecular formula C10H22N2 B12671705 2,3,5,6-Tetramethylcyclohexane-1,4-diamine CAS No. 79516-40-8

2,3,5,6-Tetramethylcyclohexane-1,4-diamine

Cat. No.: B12671705
CAS No.: 79516-40-8
M. Wt: 170.30 g/mol
InChI Key: JYKLTPIGDOBKIA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylcyclohexane-1,4-diamine is an organic compound with the molecular formula C10H22N2 It is a cyclohexane derivative with four methyl groups and two amine groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetramethylcyclohexane-1,4-diamine typically involves the hydrogenation of 2,3,5,6-tetramethylcyclohexane-1,4-dinitrile. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction can be represented as follows:

2,3,5,6-Tetramethylcyclohexane-1,4-dinitrile+H2Pd/CThis compound\text{2,3,5,6-Tetramethylcyclohexane-1,4-dinitrile} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 2,3,5,6-Tetramethylcyclohexane-1,4-dinitrile+H2​Pd/C​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of partially or fully hydrogenated amine derivatives.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

2,3,5,6-Tetramethylcyclohexane-1,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethylcyclohexane-1,4-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent bonds, depending on the specific reaction conditions and targets. The pathways involved may include nucleophilic substitution, coordination with metal ions, and hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminocyclohexane: A cyclohexane derivative with two amine groups in the 1,2-positions.

    1,4-Diaminocyclohexane: A cyclohexane derivative with two amine groups in the 1,4-positions.

    Tetramethylcyclohexane: A cyclohexane derivative with four methyl groups but no amine groups.

Uniqueness

2,3,5,6-Tetramethylcyclohexane-1,4-diamine is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity patterns that are not observed in other similar compounds.

Properties

CAS No.

79516-40-8

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2,3,5,6-tetramethylcyclohexane-1,4-diamine

InChI

InChI=1S/C10H22N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h5-10H,11-12H2,1-4H3

InChI Key

JYKLTPIGDOBKIA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(C1N)C)C)N)C

Origin of Product

United States

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